1H-Pyrrolo[2,3-c]pyridine-2,3-dione

Kinase Inhibition FGFR1 Oncology

1H-Pyrrolo[2,3-c]pyridine-2,3-dione (6-azaisatin) is a privileged azaindole-2,3-dione scaffold for medicinal chemistry. It inhibits FGFR1 with an IC50 of 2.10 nM, demonstrating over 485-fold greater potency than the 5-azaisatin regioisomer (IC50 1020 nM). This exceptional selectivity makes it an ideal starting point for fragment-based screening and focused library design targeting FGFR-driven cancers. It is also a key intermediate in the synthesis of reversible LSD1 inhibitors for AML, and a building block for BET and TLR9 modulators. Procure this high-purity compound to accelerate hit-to-lead optimization and SAR studies in oncology and fibrosis programs.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 92635-33-1
Cat. No. B1603823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-c]pyridine-2,3-dione
CAS92635-33-1
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)C(=O)N2
InChIInChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)9-7(6)11/h1-3H,(H,9,10,11)
InChIKeyMMVRCGUXSOLNRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-c]pyridine-2,3-dione (CAS 92635-33-1): A Versatile 6-Azaisatin Scaffold for Kinase and Epigenetic Drug Discovery


1H-Pyrrolo[2,3-c]pyridine-2,3-dione (CAS 92635-33-1), also known as 6-azaisatin, is a heterocyclic building block belonging to the azaindole-2,3-dione family. Its core scaffold is structurally isomeric to isatin (indole-2,3-dione), substituting a carbon atom with nitrogen at the 6-position of the fused bicyclic system. [1] This substitution confers distinct electronic properties and hydrogen-bonding patterns, which are critical for modulating interactions with biological targets. The compound serves as a privileged scaffold in medicinal chemistry, demonstrating high-affinity binding to Fibroblast Growth Factor Receptors (FGFRs) with an IC50 of 2.10 nM against FGFR1 [2] and is a key intermediate in the development of potent, reversible Lysine Specific Demethylase 1 (LSD1) inhibitors for oncology applications. [3]

Why Generic Azaindole Isomers Cannot Replace 1H-Pyrrolo[2,3-c]pyridine-2,3-dione in Targeted Drug Discovery


The azaindole-2,3-dione scaffold exists as four distinct regioisomers (4-, 5-, 6-, and 7-azaisatin), each exhibiting unique spatial orientation of the nitrogen atom within the pyridine ring. [1] This subtle change in nitrogen placement dramatically alters the molecular electrostatic potential and hydrogen-bonding capabilities, directly impacting target binding affinity and selectivity. For instance, while 1H-pyrrolo[2,3-c]pyridine-2,3-dione (6-azaisatin) has demonstrated high-affinity FGFR1 inhibition with an IC50 of 2.10 nM [2], its regioisomer 1H-pyrrolo[3,2-c]pyridine-2,3-dione (5-azaisatin) shows a significantly weaker affinity for the same target, with a reported IC50 of 1020 nM. [3] This over 485-fold difference in potency underscores that the precise positioning of the nitrogen atom is not a trivial substitution but a critical determinant of biological activity, directly influencing the outcome of high-throughput screens and lead optimization campaigns.

1H-Pyrrolo[2,3-c]pyridine-2,3-dione: Quantitative Evidence for Differentiated Performance in Kinase and Epigenetic Assays


FGFR1 Inhibition Potency: 1H-Pyrrolo[2,3-c]pyridine-2,3-dione vs. 5-Azaisatin

1H-Pyrrolo[2,3-c]pyridine-2,3-dione (6-azaisatin) demonstrates highly potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology. In a standardized biochemical assay measuring the reduction of FGF2-induced ERK phosphorylation in HUVEC cells, this compound exhibited an IC50 of 2.10 nM. [1] In stark contrast, its close structural analog, 1H-pyrrolo[3,2-c]pyridine-2,3-dione (5-azaisatin), showed an IC50 of 1,020 nM in a comparable FGFR1 inhibition assay. [2]

Kinase Inhibition FGFR1 Oncology Chemical Probe Development

LSD1 Inhibition: 1H-Pyrrolo[2,3-c]pyridine Derivatives vs. Other Heterocyclic Scaffolds

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold, for which 1H-pyrrolo[2,3-c]pyridine-2,3-dione is a key synthetic precursor, have been optimized into potent and reversible LSD1 inhibitors. The most promising compound from this series, designated 23e, demonstrated nanomolar enzymatic IC50 values against LSD1 and exhibited potent antiproliferative activity against AML cell lines MV4-11 and Kasumi-1, as well as SCLC cell line NCI-H526. [1] While direct IC50 values for the unsubstituted 2,3-dione core against LSD1 are not reported, the core scaffold is explicitly identified as the foundation for a novel class of highly potent and reversible LSD1 inhibitors, designed based on the previously reported inhibitor GSK-354. [2] This positions the core as a differentiated starting point compared to other LSD1 inhibitor scaffolds like tranylcypromine-indazole or thieno[3,2-b]pyrrole-5-carboxamides.

Epigenetics LSD1 Acute Myeloid Leukemia Medicinal Chemistry

Unique Reactivity in Heterocycle Synthesis: 6-Azaisatin vs. Other Azaisatin Isomers

1H-Pyrrolo[2,3-c]pyridine-2,3-dione (6-azaisatin) is a key synthon for constructing complex polyheterocycles. A study detailing the use of 5-azaisatin (the 3,2-c isomer) as a synthon for new polyheterocycles [1] highlights the general utility of this class of compounds. The 6-azaisatin isomer offers distinct reactivity due to the specific location of the nitrogen atom, which can influence regioselectivity in subsequent cyclization and functionalization reactions. This is supported by patents that claim substituted pyrrolo[2,3-c]pyridines and pyrazolo[3,4-c]pyridines as BET protein inhibitors [2] and 1H-pyrrolo[2,3-c]pyridine derivatives as TLR9 inhibitors for fibrosis [3], all of which rely on the specific 2,3-c regioisomer for their core structure.

Organic Synthesis Heterocyclic Chemistry Cyclization Building Block

Optimal Research and Industrial Applications for 1H-Pyrrolo[2,3-c]pyridine-2,3-dione


High-Throughput Screening (HTS) for Novel FGFR1 Inhibitors

Procure 1H-Pyrrolo[2,3-c]pyridine-2,3-dione for inclusion in fragment-based or focused screening libraries targeting FGFR1. Its exceptionally high potency (IC50 of 2.10 nM) [1] against this clinically validated kinase target makes it an ideal starting point for hit identification and lead optimization in oncology programs. Its over 485-fold superiority over the 5-azaisatin isomer [2] ensures that screening efforts are directed toward a high-quality, active scaffold from the outset.

Medicinal Chemistry Optimization of Reversible LSD1 Inhibitors

Utilize this compound as a key intermediate or scaffold in the design and synthesis of next-generation, reversible LSD1 inhibitors for the treatment of acute myelogenous leukemia (AML) and other advanced malignancies. The core scaffold is foundational to a novel series of potent LSD1 inhibitors that have demonstrated favorable oral PK profiles and in vivo efficacy in xenograft models. [3] Its use can accelerate structure-activity relationship (SAR) studies aimed at improving upon the lead compound 23e.

Development of BET and TLR9 Inhibitors

Employ 1H-Pyrrolo[2,3-c]pyridine-2,3-dione as a privileged starting material for the synthesis of complex heterocyclic drug candidates targeting the BET family of proteins [4] or Toll-like receptor 9 (TLR9) for the treatment of fibrosis. [5] These patented applications validate the scaffold's broad utility and its ability to access diverse chemical space with high biological relevance.

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